molecular formula C6H6N2O2 B022164 5-Hydroxynicotinamide CAS No. 101512-21-4

5-Hydroxynicotinamide

Cat. No. B022164
M. Wt: 138.12 g/mol
InChI Key: UIJCDEKRKCCYIF-UHFFFAOYSA-N
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Patent
US05508293

Procedure details

5-Hydroxynicotinamide (0.69 g, 5 mmol) prepared by the method described in International Patent Publication No. 8606628 was dissolved in pyridine (50 ml). Trifluoroacetic anhydride (2.52 g, 12 mmol) was added, and the mixture was stirred at 0° C. for 20 hours. The reaction mixture, to which water (20 ml) was added, was concentrated under reduced pressure and extracted with chloroform (50 ml×3). The chloroform layer was washed with water (50 ml), dried over anhydrous sodium sulfate and concentrated under reduced pressure to give a residue. The residue was purified by silica gel column chromatography (Wako Gel C-200, 20 g; eluted with chloroform:methanol=100:1) to give 3-cyano-5-hydroxypyridine (0.42 g, 3.5 mmol) (Yield 70%).
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([NH2:9])=O.FC(F)(F)C(OC(=O)C(F)(F)F)=O.O>N1C=CC=CC=1>[C:7]([C:6]1[CH:5]=[N:4][CH:3]=[C:2]([OH:1])[CH:10]=1)#[N:9]

Inputs

Step One
Name
Quantity
0.69 g
Type
reactant
Smiles
OC=1C=NC=C(C(=O)N)C1
Step Two
Name
Quantity
2.52 g
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (50 ml×3)
WASH
Type
WASH
Details
The chloroform layer was washed with water (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (Wako Gel C-200, 20 g; eluted with chloroform:methanol=100:1)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(#N)C=1C=NC=C(C1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.5 mmol
AMOUNT: MASS 0.42 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.